

Application Notes and Protocols for Studying NEK7 Deglutathionylation Using Gsto1-IN-2

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Compound of Interest		
Compound Name:	Gsto1-IN-2	
Cat. No.:	B15574788	Get Quote

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Introduction

Protein S-glutathionylation is a reversible post-translational modification that plays a critical role in cellular signaling, redox homeostasis, and the regulation of inflammatory processes. This modification involves the formation of a mixed disulfide bond between glutathione and a reactive cysteine residue on a target protein. The removal of this glutathione adduct, a process known as deglutathionylation, is catalyzed by enzymes such as Glutathione S-transferase Omega 1-1 (GSTO1-1).

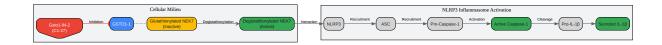
Recent studies have identified NIMA-related kinase 7 (NEK7) as a key substrate of GSTO1-1. NEK7 is an essential component for the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines IL-1β and IL-18. The deglutathionylation of NEK7 at cysteine 253 by GSTO1-1 is a critical step that permits the interaction between NEK7 and NLRP3, leading to inflammasome assembly and activation.[1][2] [3][4]

Gsto1-IN-2 (also known as C1-27) is a potent and specific inhibitor of GSTO1-1.[3] This small molecule covalently modifies the active site cysteine of GSTO1-1, thereby inhibiting its deglutathionylase activity. As a result, **Gsto1-IN-2** can be utilized as a powerful chemical probe to investigate the role of NEK7 deglutathionylation in NLRP3 inflammasome activation and other cellular processes. These application notes provide detailed protocols for using **Gsto1-IN-2** to study the glutathionylation status of NEK7 and its functional consequences.



Signaling Pathway

The deglutathionylation of NEK7 by GSTO1-1 is a key regulatory checkpoint in the activation of the NLRP3 inflammasome. Under basal conditions, NEK7 is maintained in a glutathionylated and inactive state. Upon cellular stress or stimulation, GSTO1-1 is recruited to deglutathionylate NEK7, enabling its interaction with NLRP3 and subsequent inflammasome assembly.



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Caption: GSTO1-1-mediated deglutathionylation of NEK7 and its inhibition by Gsto1-IN-2.

Quantitative Data

The following tables summarize quantitative data related to the interaction between GSTO1-1 and NEK7, and the inhibitory effect of **Gsto1-IN-2**.

Table 1: GSTO1-1 and NEK7 Interaction Kinetics

Parameter	Value	Method	Reference
Dissociation Constant (KD) of WT GSTO1-1 and NEK7	60 ± 4 μM	Surface Plasmon Resonance	[5]
Dissociation Constant (KD) of C32A mutant GSTO1-1 and NEK7	120.5 ± 0.25 μM	Surface Plasmon Resonance	[5]

Table 2: Inhibitory Activity of Gsto1-IN-2 (C1-27)

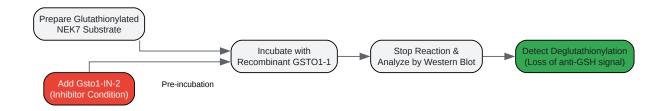


Parameter	Value	Assay System	Reference
IC50 for GSTO1-1 enzymatic activity	44.5 nM	4-nitrophenacyl glutathione reduction assay	[3]
IC50 for GSTO1-1 enzymatic activity	~220 nM	4-NPG reduction activity of mGstO1	[6]
Inhibition of IL-1β secretion	Significant reduction at 5 μM	LPS-primed BMDMs stimulated with ATP	[3]

Experimental Protocols Protocol 1: In Vitro NEK7 Deglutathionylation Assay

This protocol is a generalized method to assess the direct deglutathionylation of NEK7 by GSTO1-1 in a controlled in vitro setting.

Workflow:



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Caption: Workflow for the in vitro NEK7 deglutathionylation assay.

Materials:

- Recombinant human GSTO1-1
- Recombinant human NEK7
- Gsto1-IN-2 (C1-27)



- Glutathione (GSH) and Glutathione disulfide (GSSG)
- Deglutathionylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)
- N-ethylmaleimide (NEM)
- Anti-NEK7 antibody
- Anti-glutathione (GSH) antibody
- SDS-PAGE reagents and Western blotting equipment

Procedure:

- Prepare Glutathionylated NEK7: Incubate recombinant NEK7 with an excess of GSSG in a suitable buffer to induce glutathionylation. Remove excess GSSG by dialysis or buffer exchange.
- Set up the reaction: In a microcentrifuge tube, combine glutathionylated NEK7, deglutathionylation buffer, and recombinant GSTO1-1. For the inhibitor condition, preincubate GSTO1-1 with the desired concentration of Gsto1-IN-2 for 30 minutes at room temperature before adding the substrate.
- Initiate the reaction: Add GSH to the reaction mixture to initiate the deglutathionylation reaction.
- Incubate: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Stop the reaction: Stop the reaction by adding NEM to a final concentration of 50 mM to block free thiols, followed by the addition of non-reducing SDS-PAGE sample buffer.
- Western Blot Analysis: Separate the reaction products by non-reducing SDS-PAGE. Transfer the proteins to a PVDF membrane.
- Immunodetection: Probe the membrane with an anti-glutathione antibody to detect glutathionylated NEK7 and with an anti-NEK7 antibody as a loading control. A decrease in



the anti-glutathione signal over time in the presence of GSTO1-1 indicates deglutathionylation.

Protocol 2: Immunoprecipitation of Glutathionylated NEK7 from Cell Lysates

This protocol allows for the specific isolation and detection of glutathionylated NEK7 from cells treated with or without **Gsto1-IN-2**.

Workflow:



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Caption: Workflow for immunoprecipitation of glutathionylated NEK7.

Materials:

- Cell line of interest (e.g., bone marrow-derived macrophages BMDMs)
- Gsto1-IN-2 (C1-27)
- Stimulating agents (e.g., LPS, ATP)
- Lysis buffer (RIPA or similar) containing 50 mM N-ethylmaleimide (NEM) and protease/phosphatase inhibitors
- Anti-NEK7 antibody for immunoprecipitation
- Protein A/G agarose beads
- Anti-glutathione (GSH) antibody for Western blotting
- Non-reducing SDS-PAGE sample buffer

Procedure:

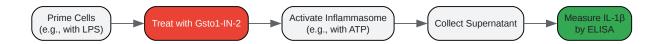


- Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat the cells with Gsto1-IN-2 (e.g., 5 μM) for 1 hour.[3]
- Stimulation: Stimulate the cells with appropriate agents to induce glutathionylation and inflammasome activation (e.g., prime with LPS for 3 hours, followed by ATP stimulation for 45 minutes).[3]
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing NEM. The inclusion of NEM is crucial to block free thiols and preserve the glutathionylation state.
- Immunoprecipitation: a. Pre-clear the cell lysate by incubating with protein A/G beads. b. Incubate the pre-cleared lysate with an anti-NEK7 antibody overnight at 4°C with gentle rotation. c. Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes. d. Wash the beads several times with lysis buffer to remove non-specific binding.
- Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in non-reducing SDS-PAGE sample buffer.
- Western Blotting: Analyze the eluates by non-reducing SDS-PAGE and Western blotting
 using an anti-glutathione antibody to detect glutathionylated NEK7. An anti-NEK7 antibody
 should be used to confirm the immunoprecipitation of NEK7. An increase in the anti-GSH
 signal in Gsto1-IN-2 treated cells indicates the inhibition of NEK7 deglutathionylation.

Protocol 3: NLRP3 Inflammasome Activation and IL-1β Secretion Assay

This protocol measures the downstream functional consequence of inhibiting NEK7 deglutathionylation on NLRP3 inflammasome activation by quantifying the secretion of IL-1β.

Workflow:





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Caption: Workflow for NLRP3 inflammasome activation assay.

Materials:

- Immune cells (e.g., BMDMs or human PBMCs)
- LPS (lipopolysaccharide)
- ATP (adenosine triphosphate) or other NLRP3 activators (e.g., nigericin, MSU crystals)
- Gsto1-IN-2 (C1-27)
- Cell culture medium
- Human or mouse IL-1β ELISA kit

Procedure:

- Cell Seeding: Seed cells in a multi-well plate at an appropriate density.
- Priming: Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.[3]
- Inhibitor Treatment: Pre-treat the cells with various concentrations of **Gsto1-IN-2** for 1 hour.
- Inflammasome Activation: Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 45 minutes.[3]
- Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
- ELISA: Quantify the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions. A dose-dependent decrease in IL-1β secretion with increasing concentrations of **Gsto1-IN-2** would indicate the inhibition of NLRP3 inflammasome activation.



Conclusion

Gsto1-IN-2 is a valuable tool for elucidating the role of GSTO1-1 and protein deglutathionylation in cellular processes. The protocols provided here offer a framework for investigating the specific deglutathionylation of NEK7 and its impact on NLRP3 inflammasome activation. By employing these methods, researchers can further unravel the intricate mechanisms of redox regulation in inflammation and explore the therapeutic potential of targeting the GSTO1-1/NEK7 axis in inflammatory diseases.

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